molecular formula C7H5FeIO2 5* B1143507 Dicarbonylcyclopentadienyliodoiron(II) CAS No. 12078-28-3

Dicarbonylcyclopentadienyliodoiron(II)

Cat. No. B1143507
CAS RN: 12078-28-3
M. Wt: 303.86
InChI Key:
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Description

Dicarbonylcyclopentadienyliodoiron(II) is a transition metal catalyst . It is also known as Dicarbonyl (η5-2,4-cyclopentadien-1-yl)iodoiron .


Molecular Structure Analysis

The molecular structure of Dicarbonylcyclopentadienyliodoiron(II) is represented by the empirical formula C7H5FeIO2 . The molecular weight is 303.86 .


Chemical Reactions Analysis

The specific chemical reactions involving Dicarbonylcyclopentadienyliodoiron(II) are not detailed in the search results .


Physical And Chemical Properties Analysis

Dicarbonylcyclopentadienyliodoiron(II) is a solid substance . It has a melting point of 119 °C (dec.) .

Scientific Research Applications

C7H5FeIO2 C_7H_5FeIO_2 C7​H5​FeIO2​

, is a transition metal complex with interesting properties and applications in scientific research. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.

Catalysis in Organic Synthesis

Dicarbonylcyclopentadienyliodoiron(II) serves as a catalyst in various organic synthesis reactions . Its ability to facilitate the formation of carbon-carbon bonds makes it valuable for constructing complex organic molecules. It is particularly useful in reactions such as:

Material Science

In material science, Dicarbonylcyclopentadienyliodoiron(II) is explored for its potential in developing new materials with unique electronic and magnetic properties . It can be used in:

Medicinal Chemistry

This compound finds applications in medicinal chemistry, particularly in the design of metal-based drugs . Its iron core can be modified to interact with biological targets, such as:

Photophysics and Photochemistry

The compound’s photophysical properties are of interest in the study of light-induced processes . It is used in:

Mechanism of Action

The mechanism of action for Dicarbonylcyclopentadienyliodoiron(II) is not explicitly mentioned in the search results .

Safety and Hazards

Dicarbonylcyclopentadienyliodoiron(II) is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Future Directions

The future directions for Dicarbonylcyclopentadienyliodoiron(II) are not explicitly mentioned in the search results .

Relevant Papers

The ultraviolet photodissociation of the prototypical organometallic half-sandwich compound dicarbonylcyclopentadienyliodoiron(II) has been studied in the gas phase across the wavelength range 260 ≤ λ ≤ 310 nm .

properties

InChI

InChI=1S/C5H5.2CO.Fe.HI/c1-2-4-5-3-1;2*1-2;;/h1-5H;;;;1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSYTVVYYIGNSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Fe].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FeIO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicarbonylcyclopentadienyliodoiron

CAS RN

12078-28-3
Record name Dicarbonylcyclopentadienyliodoiron(II)
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Q & A

Q1: What happens to dicarbonylcyclopentadienyliodoiron(II) when exposed to ultraviolet light?

A: When dicarbonylcyclopentadienyliodoiron(II) is exposed to ultraviolet light within the 260-310 nm range, it undergoes photodissociation. [] This means the molecule absorbs the light energy and breaks apart into fragments. The research primarily focused on two fragmentation pathways: the breaking of the Fe–I bond, releasing atomic iodine, and the breaking of the Fe–Cp bond, releasing the cyclopentadienyl radical. []

Q2: What did the researchers learn about the photodissociation process using velocity-map ion imaging?

A: The researchers utilized a technique called multi-mass velocity-map ion imaging to study the speed and direction of the fragments produced during photodissociation. [] They discovered that the iodine atoms and cyclopentadienyl fragments were ejected with significant velocity and in a non-uniform, anisotropic pattern. [] This indicated that the dissociation process is not random and is influenced by the geometry of the excited state the molecule occupies after absorbing UV light.

Q3: How did computational chemistry contribute to understanding the photodissociation of dicarbonylcyclopentadienyliodoiron(II)?

A: Computational chemistry played a crucial role in interpreting the experimental results. [] The researchers performed electronic structure calculations to model the molecule and its behavior upon excitation. These calculations helped to visualize the high density of excited electronic states in the molecule and provided insights into why both Fe–I and Fe–Cp bond fission occur, even though they involve different spin states. [] The calculations supported the experimental observations, suggesting that both bond fissions are homolytic, meaning the bond electrons are split evenly between the fragments.

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